![molecular formula C22H18ClF3N6O2 B2967639 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile CAS No. 303148-40-5](/img/structure/B2967639.png)
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile
カタログ番号 B2967639
CAS番号:
303148-40-5
分子量: 490.87
InChIキー: LQDNRHPMPMWYAK-WBSLIQCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a pyridine ring, a trifluoromethyl group, an iminoethyl group, and a nitrile group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the pyridine ring, for example, would introduce aromaticity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group is susceptible to hydrolysis, while the pyridine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .科学的研究の応用
Synthesis and Derivative Formation
- Researchers have developed methods for synthesizing various derivatives of related compounds, which are essential for exploring their potential applications. For instance, Mohamed (2021) described a synthesis method for creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the flexibility and potential for derivative formation in compounds similar to the one (Mohamed, 2021).
Utilization in Biological Activities
- The structure of similar compounds has been manipulated to explore their biological activities. For example, Černuchová et al. (2005) studied the use of 2-ethoxymethylene-3-oxobutanenitrile in synthesizing heterocycles with biological activity, highlighting the potential of such compounds in biological and pharmaceutical research (Černuchová et al., 2005).
Potential Anticancer Applications
- The synthesis of certain pyrimidine derivatives has been linked to potential anticancer properties. Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine derivatives and evaluated their in vitro anticancer activities, suggesting the relevance of pyrimidine derivatives in cancer research (Tiwari et al., 2016).
Antimicrobial Properties
- Studies have also focused on the antimicrobial properties of fused heterocycles based on pyridine derivatives. El-Essawy et al. (2010) synthesized new heterocycles containing thieno[2,3-b]pyridine moiety and tested them for antimicrobial and antifungal activity, indicating the potential use of such compounds in developing antimicrobial agents (El-Essawy et al., 2010).
Safety and Hazards
特性
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6O2/c1-34-16-4-2-15(3-5-16)28-7-6-19-17(11-27)21(33)31-13-32(19)9-8-29-20-18(23)10-14(12-30-20)22(24,25)26/h2-5,7,10,12-13H,6,8-9H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNRHPMPMWYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CCC2=C(C(=O)N=CN2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Bromo-3-(2-methoxyphenyl)propan-2-one
856980-67-1
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine
1389310-32-0


![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)

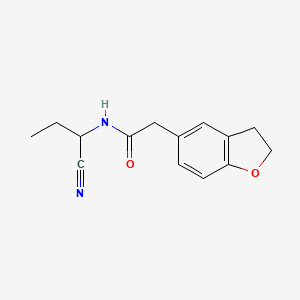
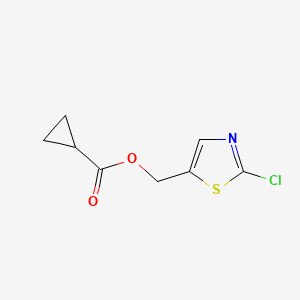

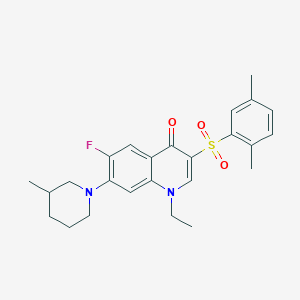
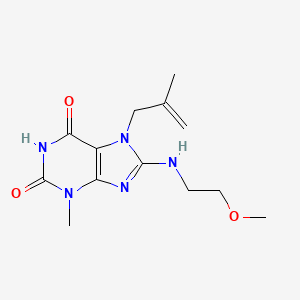
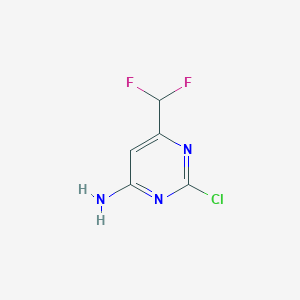
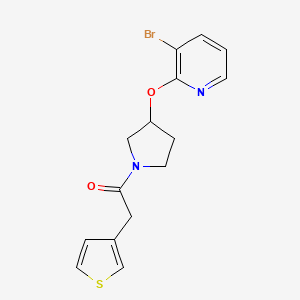
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)